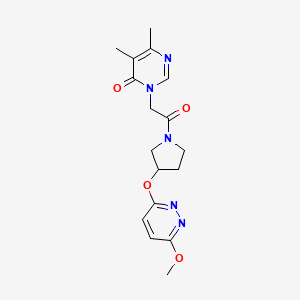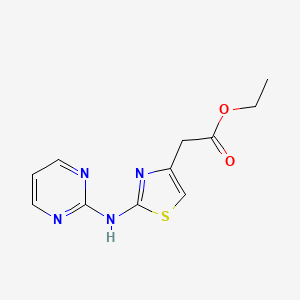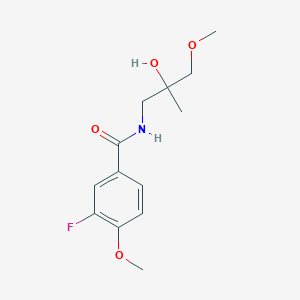![molecular formula C17H12N2S3 B2847956 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-93-5](/img/structure/B2847956.png)
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The methylsulfanyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions.
Typically, the substitution occurs on halogenated precursors under conditions such as heating or the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This could include:
Use of catalysts to enhance reaction rates.
Solvent selection to facilitate the desired reactions.
Advanced purification techniques such as recrystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions
Benzothieno Ring Synthesis
A common method involves the reaction of 2-aminobenzenethiol with α-bromo ketones under basic conditions to form 2-mercaptobenzothiazole.
Cyclization of 2-mercaptobenzothiazole with bromoacetyl bromide produces benzothieno[3,2-d]pyrimidine.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide.
Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Conditions: : Refluxing with a suitable nucleophile in the presence of a base.
Major Products
Oxidation of the compound can yield sulfoxides or sulfones.
Reduction of nitro groups to amino groups.
Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
科学研究应用
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine has shown potential in various research fields:
Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: : Preliminary studies suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism by which 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine exerts its effects involves its interactions with molecular targets such as enzymes or receptors. The compound's sulfur-containing groups can interact with specific sites on target molecules, modulating their activity. Detailed studies on its binding modes and pathways are still ongoing.
相似化合物的比较
Comparison with Other Compounds
Compared to other benzothienopyrimidine derivatives, 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which confer distinct electronic and steric properties.
List of Similar Compounds
2-(Methylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyridine
2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidine
4-(Phenylsulfanyl)benzothieno[3,2-d]pyrimidine
These compounds can be compared based on their synthetic routes, reactivity, and applications, highlighting the unique attributes of this compound in research and industry.
属性
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCVSAGTMHVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)
![ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate](/img/structure/B2847878.png)





![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)
